zinc;3-oxo-3-propan-2-yloxy-2-propan-2-yloxycarbonylpropanedithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc;3-oxo-3-propan-2-yloxy-2-propan-2-yloxycarbonylpropanedithioate is a complex organozinc compound with a unique structure that includes multiple functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of zinc;3-oxo-3-propan-2-yloxy-2-propan-2-yloxycarbonylpropanedithioate typically involves the reaction of zinc salts with appropriate organic ligands under controlled conditions. The reaction conditions, such as temperature, solvent, and pH, are crucial to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Analyse Chemischer Reaktionen
Types of Reactions
Zinc;3-oxo-3-propan-2-yloxy-2-propan-2-yloxycarbonylpropanedithioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction may produce various reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Zinc;3-oxo-3-propan-2-yloxy-2-propan-2-yloxycarbonylpropanedithioate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial products and materials
Wirkmechanismus
The mechanism by which zinc;3-oxo-3-propan-2-yloxy-2-propan-2-yloxycarbonylpropanedithioate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to zinc;3-oxo-3-propan-2-yloxy-2-propan-2-yloxycarbonylpropanedithioate include other organozinc compounds with similar functional groups and structures .
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
93914-22-8 |
---|---|
Molekularformel |
C20H30O8S4Zn |
Molekulargewicht |
592.1 g/mol |
IUPAC-Name |
zinc;3-oxo-3-propan-2-yloxy-2-propan-2-yloxycarbonylpropanedithioate |
InChI |
InChI=1S/2C10H16O4S2.Zn/c2*1-5(2)13-8(11)7(10(15)16)9(12)14-6(3)4;/h2*5-7H,1-4H3,(H,15,16);/q;;+2/p-2 |
InChI-Schlüssel |
QFQKNLOXOLLOOY-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)OC(=O)C(C(=O)OC(C)C)C(=S)[S-].CC(C)OC(=O)C(C(=O)OC(C)C)C(=S)[S-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.